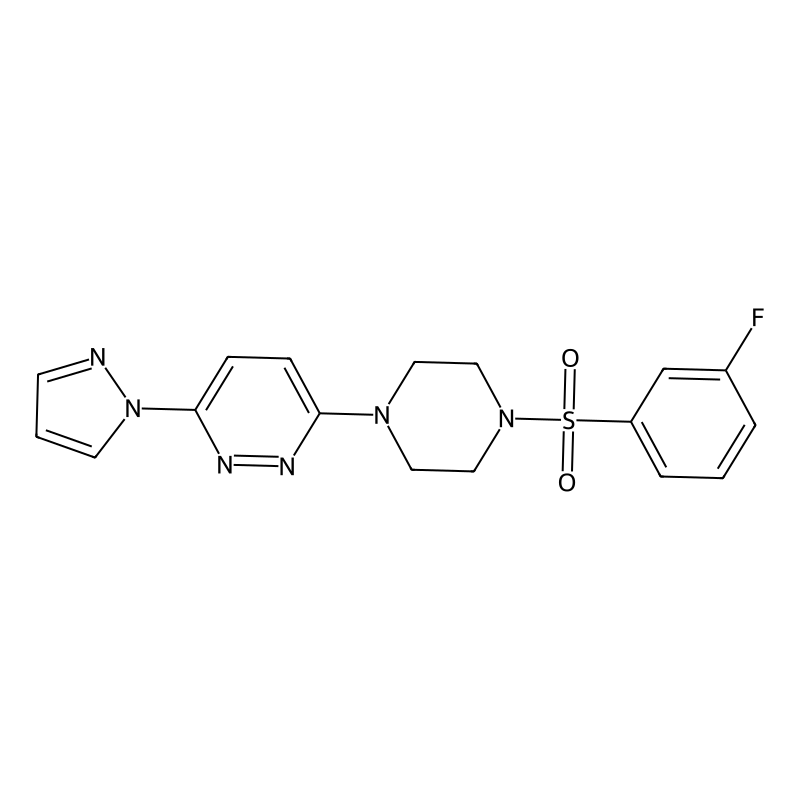

3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

One specific application of boronic esters is in the catalytic protodeboronation of pinacol boronic esters . This process involves the removal of the boron group from the ester, which can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that allows for the addition of a hydrogen and a methyl group across a carbon-carbon double bond in a way that defies the traditional Markovnikov’s rule .

The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B . These are complex natural products, and the ability to synthesize them in the lab can be very useful for research and development in the pharmaceutical industry .

3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound characterized by its unique structural features, including a piperazine ring, a pyrazole moiety, and a pyridazine core. Its molecular formula is , and it has a molecular weight of approximately 392.4 g/mol. The compound is notable for the presence of a fluorine atom on the phenyl group, which can influence its biological activity and chemical reactivity. The sulfonamide group contributes to its potential as a pharmacologically active agent, particularly in medicinal chemistry applications.

- Nucleophilic substitutions: The sulfonamide group can undergo nucleophilic attack, leading to the formation of new bonds with nucleophiles.

- Reduction reactions: The presence of the sulfonamide group allows for potential reduction to amines under appropriate conditions.

- Formation of derivatives: The piperazine and pyrazole moieties can be modified to create analogs with altered pharmacological properties.

Preliminary studies suggest that 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine exhibits significant biological activity, potentially including:

- Antimicrobial properties: Compounds with sulfonamide groups are known for their antibacterial effects.

- Antitumor activity: Similar structures have been investigated for their ability to inhibit tumor growth.

- Neuroactive effects: The piperazine ring may contribute to central nervous system activity, making it a candidate for studying neurological disorders.

The synthesis of 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can be achieved through several methods, typically involving multi-step organic synthesis techniques:

- Formation of the piperazine derivative: Starting from commercially available piperazine, the sulfonyl group can be introduced via reaction with sulfonyl chlorides or sulfonamides.

- Synthesis of the pyrazole moiety: This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Coupling reactions: Finally, coupling the piperazine derivative with the pyrazole compound can yield the target pyridazine structure.

The compound's unique structure suggests various applications in medicinal chemistry, including:

- Drug development: As a potential lead compound for developing new antimicrobial or anticancer agents.

- Research tools: Used in studies investigating the mechanisms of action of similar compounds in biological systems.

- Pharmaceutical formulations: Potential inclusion in formulations targeting specific diseases.

Interaction studies are essential for understanding the pharmacodynamics and pharmacokinetics of 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. These studies may include:

- Binding affinity assays: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.

- Cellular uptake studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.

- Toxicology assessments: Understanding any potential adverse effects associated with the compound's use.

Several compounds share structural features with 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-(N,N-Dimethylsulfamoyl)phenyl)acetamide | Contains a sulfonamide group; potential antimicrobial activity | |

| 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide | Features bromine substitution; studied for antitumor properties | |

| 4-Chloro-3,5-dimethyl-1-tosyl-1H-indazole | Indazole core; investigated for neuroactive effects |

These compounds highlight the diversity within the class of sulfonamides and related heterocycles while emphasizing the unique attributes of 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine due to its specific functional groups and structural arrangement.